ATC0175: A Technical Guide to its Mechanism of Action
ATC0175: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCH and its receptors are implicated in the regulation of energy homeostasis, mood, and anxiety. ATC0175 has demonstrated anxiolytic and antidepressant-like properties in preclinical models, positioning it as a potential therapeutic agent for mood and anxiety disorders. This document provides an in-depth technical overview of the mechanism of action of ATC0175, including its receptor pharmacology, signaling pathways, and preclinical efficacy.
Core Mechanism of Action: MCH1 Receptor Antagonism
The primary mechanism of action of ATC0175 is the blockade of the MCH1 receptor. It is a potent and selective antagonist, exhibiting high affinity for the human MCH1 receptor. Studies have characterized ATC0175 as a noncompetitive antagonist.[1] In addition to its primary target, ATC0175 also displays affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1]
Quantitative Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities and functional antagonist activities of ATC0175 at its primary and secondary targets.
| Target Receptor | Ligand/Assay | Parameter | Value (nM) | Cell Line |
| Human MCH1 | [¹²⁵I]MCH | IC₅₀ | 7.23 ± 0.59 | CHO-K1 cells stably expressing human MCH1R |
| Human MCH1 | MCH-induced GTPγS binding | IC₅₀ | 13.5 ± 0.78 | Membranes from CHO-K1 cells stably expressing human MCH1R |
| Human MCH2 | Not specified | IC₅₀ | > 10,000 | Not specified |
| Human 5-HT1A | Not specified | IC₅₀ | 16.9 | Not specified |
| Human 5-HT2B | Not specified | IC₅₀ | 9.66 | Not specified |
Signaling Pathways Modulated by ATC0175
The MCH1 receptor is known to couple to both Gi and Gq G-proteins, initiating distinct downstream signaling cascades. As an antagonist, ATC0175 blocks these MCH-induced signaling events.
MCH1 Receptor Signaling Cascade
Preclinical Efficacy: In Vivo Models
ATC0175 has been evaluated in several rodent models of anxiety and depression, demonstrating significant effects consistent with its proposed therapeutic application.
Antidepressant-like Activity
| Animal Model | Species | Doses of ATC0175 (mg/kg, p.o.) | Effect |
| Forced Swimming Test | Rat | 1, 3, 10 | Significant and dose-dependent reduction in immobility time. |
Anxiolytic-like Activity
| Animal Model | Species | Doses of ATC0175 (mg/kg, p.o.) | Effect |
| Elevated Plus-Maze Test | Rat | Not specified | Significant reversal of swim stress-induced anxiety. |
| Social Interaction Test | Rat | Not specified | Significant increase in social interaction between unfamiliar rats. |
| Stress-Induced Hyperthermia | Mouse | Not specified | Significant reversal of stress-induced hyperthermia. |
| Maternal Separation-Induced Vocalizations | Guinea Pig Pups | Not specified | Significant reduction in separation-induced vocalizations. |
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize the mechanism of action of ATC0175.
Radioligand Binding Assay for MCH1 Receptor
This assay is used to determine the binding affinity of a compound for the MCH1 receptor.
Experimental Workflow:
Methodology:
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Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., CHO-K1 cells).
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Assay Components: The assay mixture contains the cell membranes, a radiolabeled MCH analog (e.g., [¹²⁵I]MCH), and varying concentrations of the test compound (ATC0175).
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Incubation: The components are incubated together to allow for competitive binding between the radioligand and the test compound to the MCH1 receptors.
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Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
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Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Functional Antagonism: GTPγS Binding Assay
This assay measures the functional consequence of MCH1 receptor activation (G-protein activation) and its inhibition by an antagonist.
Methodology:
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Membrane Preparation: Similar to the binding assay, cell membranes expressing the MCH1 receptor are used.
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Assay Components: The assay includes the cell membranes, the MCH agonist, varying concentrations of the antagonist (ATC0175), and [³⁵S]GTPγS.
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Incubation: Upon activation by MCH, the G-protein associated with the MCH1 receptor exchanges GDP for GTP. In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated G-protein.
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Separation and Quantification: The amount of bound [³⁵S]GTPγS is quantified, typically by scintillation proximity assay or filtration.
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Data Analysis: The concentration of the antagonist that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding (IC₅₀) is calculated.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Methodology:
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Cell Culture: A suitable cell line expressing the MCH1 receptor is cultured in microplates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (ATC0175).
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Agonist Stimulation: The MCH agonist is added to the wells to stimulate the MCH1 receptors.
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Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
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Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and an IC₅₀ value is determined.
In Vivo Behavioral Assays
Forced Swimming Test (Rat):
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Apparatus: A cylindrical container filled with water.
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Procedure: Rats are placed in the water for a specified period. The duration of immobility is recorded.
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Drug Administration: ATC0175 or vehicle is administered orally at various time points before the test.
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Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus-Maze Test (Rat):
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Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
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Procedure: Rats are placed in the center of the maze and allowed to explore for a set time. The time spent in and the number of entries into the open and closed arms are recorded.
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Drug Administration: ATC0175 or vehicle is administered prior to the test.
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Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Conclusion
ATC0175 is a potent, noncompetitive antagonist of the MCH1 receptor with additional affinities for 5-HT1A and 5-HT2B receptors. Its mechanism of action involves the blockade of MCH-induced signaling through both Gi and Gq pathways, leading to the inhibition of downstream second messengers such as cAMP and intracellular calcium. Preclinical studies in rodent models have demonstrated the antidepressant- and anxiolytic-like effects of ATC0175, supporting its potential as a novel therapeutic for mood and anxiety disorders. Further research is warranted to fully elucidate the clinical implications of its unique pharmacological profile.
